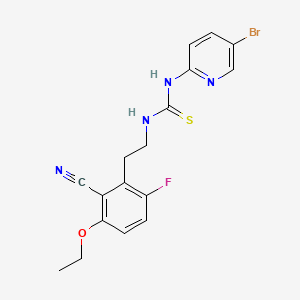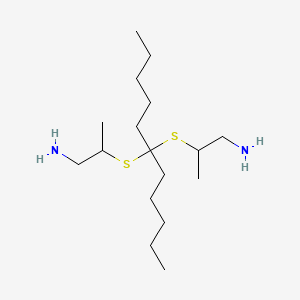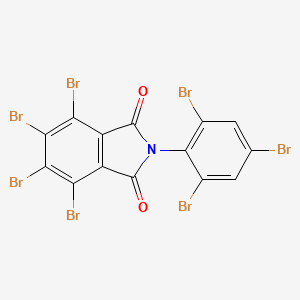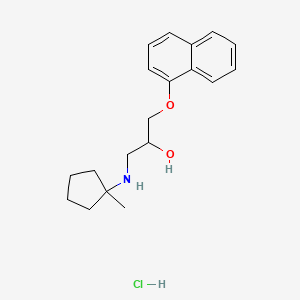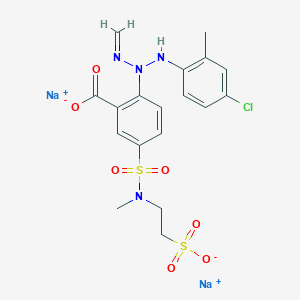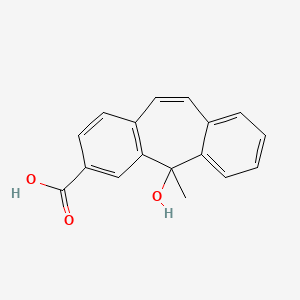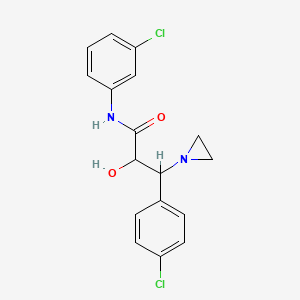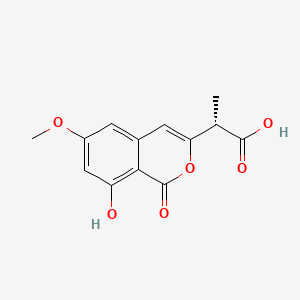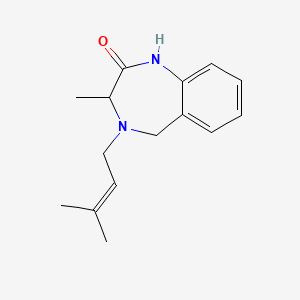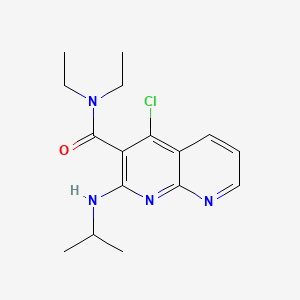
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((1-methylethyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis . One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 1,8-naphthyridine-3-carboxamide derivatives often involves large-scale synthesis using eco-friendly and cost-effective methods. The use of water-soluble catalysts and green chemistry approaches has been explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Naphthyridine-3-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions with amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-carboxylic acids, while reduction can produce naphthyridine-3-carboxamides .
Applications De Recherche Scientifique
Chemistry: Used as ligands in coordination chemistry and as building blocks for complex molecular architectures.
Biology: Exhibits significant anticancer and anti-inflammatory activities.
Medicine: Potential therapeutic agents for the treatment of bacterial infections and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 1,8-naphthyridine-3-carboxamide derivatives involves interaction with specific molecular targets and pathways. For instance, these compounds have been shown to inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis. Additionally, these compounds can downregulate pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine derivatives: Known for their antimicrobial and anticancer properties.
1,6-Naphthyridine derivatives: Used in the synthesis of functionalized materials and as potential therapeutic agents.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((1-methylethyl)amino)- stands out due to its unique combination of substituents, which enhances its biological activity and specificity. The presence of the 4-chloro and N,N-diethyl groups contributes to its potent anticancer and anti-inflammatory properties .
Propriétés
Numéro CAS |
126567-80-4 |
|---|---|
Formule moléculaire |
C16H21ClN4O |
Poids moléculaire |
320.82 g/mol |
Nom IUPAC |
4-chloro-N,N-diethyl-2-(propan-2-ylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H21ClN4O/c1-5-21(6-2)16(22)12-13(17)11-8-7-9-18-14(11)20-15(12)19-10(3)4/h7-10H,5-6H2,1-4H3,(H,18,19,20) |
Clé InChI |
JZUPAALNUXEICX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
